Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate
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Overview
Description
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate is a complex organic compound that features a benzothiazole moiety, a sulfonyl group, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole-2-sulfonyl chloride, which can be synthesized from benzothiazole through sulfonation and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit tyrosine kinases or topoisomerases, leading to the disruption of cellular processes and induction of apoptosis . The benzothiazole moiety plays a crucial role in binding to the target proteins, while the adenine derivative enhances the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-sulfonamide: Shares the benzothiazole and sulfonyl groups but lacks the piperazinone and adenine moieties.
Benzoxazole-2-thiols: Similar in structure but contains an oxazole ring instead of a thiazole ring.
Benzimidazoline-2-thiones: Contains an imidazole ring and a thione group, differing in the heterocyclic structure.
Uniqueness
Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-9H-purin-6-yl)carbamate is unique due to its combination of a benzothiazole moiety, a sulfonyl group, a piperazinone ring, and an adenine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C32H26N8O6S2 |
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Molecular Weight |
682.7 g/mol |
IUPAC Name |
benzhydryl N-[9-[2-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl]-2-oxoethyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C32H26N8O6S2/c41-25(38-15-16-40(26(42)18-38)48(44,45)32-36-23-13-7-8-14-24(23)47-32)17-39-20-35-27-29(33-19-34-30(27)39)37-31(43)46-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19-20,28H,15-18H2,(H,33,34,37,43) |
InChI Key |
RIDFVDDMFUZNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C=NC3=C(N=CN=C32)NC(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=NC7=CC=CC=C7S6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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